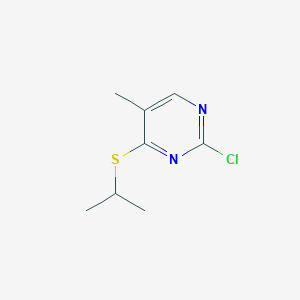

2-Chloro-4-(isopropylthio)-5-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

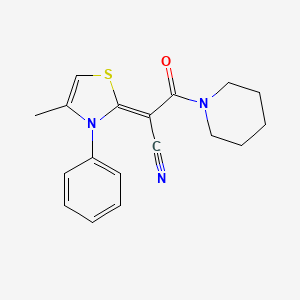

The compound “2-Chloro-4-(isopropylthio)-5-methylpyrimidine” is a chemical compound with a specific molecular structure . It’s important to note that the information available on this compound is limited and may not be fully comprehensive .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been described, which could potentially be applied to the synthesis of compounds like "this compound" .Applications De Recherche Scientifique

Antiviral Activity

2-Chloro-4-(isopropylthio)-5-methylpyrimidine derivatives have shown potential in antiviral research. For instance, some pyrimidine derivatives have been identified for their inhibitory effects against a variety of viruses, including herpes simplex virus and human immunodeficiency virus (Holý et al., 2002). These compounds interact with viral replication processes, offering insights into potential antiviral drug development.

Interaction with Receptors

Research on certain pyrimidine derivatives, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has shown significant roles in hypertension treatment, acting as potential receptor agonists. Studies involving molecular docking and experimental techniques like FT-IR, FT-Raman, and NMR have been conducted to understand their interaction with biological receptors and their therapeutic potential (Aayisha et al., 2019).

Plant Growth Retardation

In agricultural research, certain pyrimidine derivatives have been studied for their role in inhibiting plant growth. This involves interactions with plant hormones like gibberellins, leading to shortened stems and reduced growth. Such compounds are of interest in controlling plant growth and development (Dennis et al., 1965).

Chemical Synthesis and Transformations

Pyrimidines, including this compound, are also of interest in synthetic chemistry for their reactivity and potential to form various derivatives. These studies contribute to a broader understanding of chemical reactions and compound synthesis, which is fundamental in drug development and material sciences (Brown & Waring, 1974).

Pharmacokinetic Studies

Studies have also been conducted on the pharmacokinetics of compounds containing pyrimidine derivatives, understanding how they interact in biological systems, their metabolism, and potential interactions with other compounds. This is crucial in the context of drug development and safety assessments (Timchalk et al., 2005).

Safety and Hazards

Orientations Futures

The future directions for research on “2-Chloro-4-(isopropylthio)-5-methylpyrimidine” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various industries could be explored .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of various pesticides, dyes, and pharmaceuticals

Mode of Action

It’s known that similar compounds interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or intermolecular interactions . The specific changes resulting from these interactions would depend on the nature of the target molecule.

Biochemical Pathways

For example, 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . The downstream effects of this pathway include the release of nitrite and chloride ions .

Result of Action

Related compounds have been shown to have various effects, such as the degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in certain bacteria .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(isopropylthio)-5-methylpyrimidine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For example, certain bacteria can degrade similar compounds under a range of temperatures and pH values .

Analyse Biochimique

Biochemical Properties

Based on its structural similarity to other pyrimidine derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the chloro, isopropylthio, and methyl groups on the pyrimidine ring .

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 2-Chloro-4-(isopropylthio)-5-methylpyrimidine vary with different dosages in animal models .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable .

Propriétés

IUPAC Name |

2-chloro-5-methyl-4-propan-2-ylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S/c1-5(2)12-7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBGYWRMFYQDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1SC(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2823412.png)

![4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B2823414.png)

![Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2823416.png)

![sodium 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2823417.png)

![3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2823419.png)

![5-((2-(diethylamino)ethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823420.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2823422.png)

![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid](/img/structure/B2823423.png)